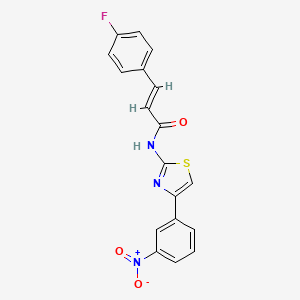

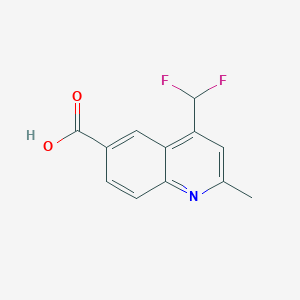

(E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. It is a synthetic compound that belongs to the class of acrylamide derivatives and has been studied extensively for its various biological activities.

Applications De Recherche Scientifique

1. Potential in Cancer Research and Therapy

(E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide has potential applications in cancer research, particularly as a cytotoxic agent against various human cancer cell lines. For instance, similar compounds have shown promising cytotoxicity, especially against human lung adenocarcinoma epithelial cell lines, indicating their potential as anticancer agents. These compounds have been observed to induce cell-cycle effects and apoptotic cell death in cancer cells (Kamal et al., 2014).

2. Applications in Biochemical Research

Compounds related to (E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide are used in biochemical research for their ability to interact with proteins. For example, acrylamide has been used as an efficient quencher of tryptophanyl fluorescence, which is a method for sensing the degree of exposure of tryptophan residues in proteins. This technique is useful for monitoring protein conformational changes and binding interactions (Eftink & Ghiron, 1976).

3. Role in Chemical Synthesis and Material Science

Acrylamide derivatives, including those similar to (E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide, are significant in the field of chemical synthesis and materials science. They have been explored for their corrosion inhibition properties and their potential use in various industrial applications. For instance, some acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors for metals in acidic solutions (Abu-Rayyan et al., 2022).

4. Applications in Polymer Science

Related acrylamide-based polymers have been developed for enhanced oil recovery, indicating the relevance of these compounds in polymer science. These polymers exhibit properties like excellent thickening, shear stability, and salt tolerance, making them useful in various industrial processes (Gou et al., 2015).

5. Potential as Chemosensors

Compounds structurally related to (E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide have been studied for their potential as chemosensors. These compounds can selectively recognize and bind to specific cations, suggesting their use in detecting and quantifying various ions (Hranjec et al., 2012).

Propriétés

IUPAC Name |

(E)-3-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O3S/c19-14-7-4-12(5-8-14)6-9-17(23)21-18-20-16(11-26-18)13-2-1-3-15(10-13)22(24)25/h1-11H,(H,20,21,23)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLGIUMULCACGI-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C=CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983818.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2983820.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B2983821.png)

![Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2983823.png)

![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2983837.png)

![3,6-dichloro-N-[2-(dimethylamino)ethyl]-N-(2-phenylethyl)pyridine-2-carboxamide](/img/structure/B2983840.png)